Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
Overview
Description
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid and features a chlorophenyl group attached to the alpha carbon of the acetate moiety
Mechanism of Action
Target of Action
A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.
Biochemical Pathways
The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.
Result of Action
The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.
Biochemical Analysis
Biochemical Properties
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in regulating gene expression and chromatin structure . By inhibiting HDACs, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can modulate the acetylation status of histones, leading to changes in gene expression patterns. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester on various types of cells and cellular processes are diverse. This compound has been found to selectively inhibit the proliferation of certain cancer cells, such as colon cancer cells . It exerts its effects by inducing apoptosis, a programmed cell death process, and disrupting cell cycle progression. Furthermore, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester can influence cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histones . As a result, the acetylation status of histones is maintained, leading to changes in chromatin structure and gene expression. Additionally, (4-Chloro-phenyl)-hydroxy-acetic acid methyl ester may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 4-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-chlorobenzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorophenylglyoxylic acid or 4-chlorophenylacetic acid.
Reduction: Formation of 4-chlorophenylethanol.
Substitution: Formation of 4-aminophenylacetate or 4-thiophenylacetate derivatives.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-hydroxyacetate
- Methyl 2-(4-fluorophenyl)-2-hydroxyacetate
- Methyl 2-(4-methylphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its interactions with other molecules, making it distinct from its bromine, fluorine, and methyl analogs.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNRFMQCNBYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.